4-Bromo-2-hydroxybenzoic acid chemical properties
4-Bromo-2-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals
Introduction: A Multifaceted Building Block
4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), a brominated derivative of salicylic acid, is a pivotal intermediate in the landscape of synthetic chemistry.[1] At room temperature, it presents as a white to off-white crystalline solid.[1] Its strategic placement of a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide offers a comprehensive exploration of its chemical properties, structural intricacies, synthesis, and reactivity, providing researchers and drug development professionals with the technical insights necessary for its effective application.
Physicochemical and Structural Properties
The compound's physical characteristics are foundational to its handling, storage, and application in various solvent systems. It exhibits limited solubility in water but is readily soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [2][3] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 216-217 °C | |
| pKa (Predicted) | 2.71 ± 0.10 | [1][3] |
| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [3][4] |
| Storage | Keep in a dark place, under inert atmosphere, at room temperature. | [3] |
Molecular Structure and Crystallography
The molecular architecture of 4-Bromo-2-hydroxybenzoic acid is nearly planar.[3] A key feature is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carboxylic acid group, which forms a stable six-membered ring structure known as an S(6) ring motif.[3][5] This intramolecular interaction significantly influences the acidity and reactivity of both functional groups.
In the solid state, the molecules organize into a well-defined crystal lattice. X-ray crystallography studies reveal that molecules form inversion dimers through pairs of intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups, generating R2²(8) loops.[3][5] Furthermore, short Br⋯Br contacts measuring 3.4442 (5) Å link these dimers, resulting in a one-dimensional supramolecular architecture.[5] This intricate network of non-covalent interactions dictates the compound's melting point, solubility, and crystal morphology.
Caption: 2D structure of 4-Bromo-2-hydroxybenzoic acid.
Synthesis Methodologies
The preparation of 4-Bromo-2-hydroxybenzoic acid is well-documented, with the most common approach being the selective electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid).[1] An alternative and robust method involves a Sandmeyer-type reaction starting from 4-amino-2-hydroxybenzoic acid.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol describes the synthesis from 4-amino-2-hydroxybenzoic acid, a method valued for its high regioselectivity. The causality for this choice rests on avoiding potential isomeric byproducts that can arise from direct bromination of salicylic acid if conditions are not meticulously controlled.
Step 1: Diazotization of 4-amino-2-hydroxybenzoic acid
-
Suspend 4-amino-2-hydroxybenzoic acid (50 g, 0.33 mol) in a 24% hydrobromic acid solution (175 mL).
-
Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-chilled 2.5 M sodium nitrite solution (22.5 g in 130 mL H₂O) dropwise. The core principle here is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate. Diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely.
-
Monitor the reaction for the presence of excess nitrous acid using potassium iodide-starch paper. The appearance of a blue-black color indicates completion. Add a small amount of urea to quench any remaining nitrous acid, preventing unwanted side reactions.
Step 2: Preparation of Copper(I) Bromide Catalyst
-
In a separate flask, dissolve copper(II) sulfate pentahydrate (108.7 g, 0.44 mol) in water (350 mL).
-
Add potassium bromide (77.7 g, 0.66 mol) while stirring.
-
Add a solution of anhydrous sodium sulfite (27.4 g, 0.22 mol) in water (90 mL). The sulfite reduces Cu(II) to the catalytically active Cu(I) species, which precipitates as copper(I) bromide.
-
Cool the mixture, collect the precipitate by filtration, and wash it with water.
Step 3: Sandmeyer Reaction and Product Formation
-
Immediately add the freshly prepared, cooled diazonium salt solution to the copper(I) bromide catalyst, which is suspended in 48% hydrobromic acid (175 mL) at 0 °C.
-
Heat the reaction mixture to 70 °C for 1 hour. At this temperature, the diazonium group is replaced by the bromine atom, releasing nitrogen gas.
-
Cool the mixture to room temperature. The crude product will precipitate out of the solution.
Step 4: Purification
-
Collect the solid precipitate by filtration.
-
Dissolve the crude solid in ethyl acetate (200 mL) and wash with water (100 mL) to remove inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent, such as an ethanol-water mixture, to yield pure 4-Bromo-2-hydroxybenzoic acid.[6]
Caption: Workflow for the synthesis of 4-Bromo-2-hydroxybenzoic acid.
Chemical Reactivity and Synthetic Utility
The utility of 4-Bromo-2-hydroxybenzoic acid stems from the distinct reactivity of its three functional groups. This trifunctional nature allows for sequential and selective modifications, making it a versatile scaffold in multi-step syntheses.
-
Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification. For instance, treatment with methanol in the presence of a catalyst like thionyl chloride or sulfuric acid yields the corresponding methyl ester.[6][7] This reaction is often a necessary protecting step to prevent the acidic proton from interfering with subsequent base-sensitive reactions.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions to form ethers.[6] It can also be converted into a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions, thereby enabling the introduction of a wide array of substituents at the C2 position.[6]
-
Aryl Bromide: The bromine atom is the most versatile handle for building molecular complexity. It is amenable to a variety of metal-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. These transformations allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C4 position.[6]
Caption: Reactivity profile of 4-Bromo-2-hydroxybenzoic acid.
Safety and Handling
As a laboratory chemical, 4-Bromo-2-hydroxybenzoic acid must be handled with appropriate precautions. It is classified as toxic if swallowed.[2] Prolonged exposure may cause skin, eye, and respiratory irritation.[1][2]
-
Hazard Codes: Xn (Harmful), Xi (Irritant).[3]
-
GHS Hazard Statements: H301 (Toxic if swallowed).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[8][9]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.[9]
Always handle this compound in a well-ventilated chemical fume hood.[8] Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
Conclusion
4-Bromo-2-hydroxybenzoic acid is more than a simple chemical intermediate; it is a versatile platform for the construction of complex molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for chemists in drug discovery and materials science. A thorough understanding of its structural characteristics and chemical behavior, as outlined in this guide, is paramount for leveraging its full synthetic potential while ensuring safe and effective laboratory practice.
References
-
PubChem. "4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737". National Center for Biotechnology Information. [Link]
-
Suchetan, P. A., et al. (2016). "4-Bromo-2-hydroxybenzoic acid". IUCrData, 1(3), x160325. ResearchGate. [Link]
-
ChemBK. "4-Bromo-2-hydroxybenzoic acid". (2024-04-09). [Link]
-
Wikipedia. "4-Hydroxybenzoic acid". [Link]
-
Capot Chemical Co., Ltd. "MSDS of 4-Bromo-2-hydroxybenzoic acid". (2020-05-22). [Link]
-
NIST. "Benzoic acid, 4-bromo-". National Institute of Standards and Technology. [Link]
- Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester".
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]


